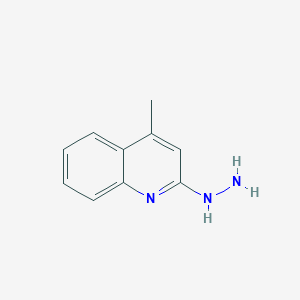
2-Hydrazino-4-methylquinoline
概要
説明
2-Hydrazino-4-methylquinoline is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of a hydrazino group (-NH-NH2) attached to the second position of the quinoline ring, with a methyl group (-CH3) at the fourth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazino-4-methylquinoline typically involves the reaction of aniline with ethyl acetoacetate, followed by successive reactions with sulfuric acid, phosphorus oxychloride, and hydrazine hydrate . The detailed steps are as follows:
Initial Reaction: Aniline reacts with ethyl acetoacetate to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of sulfuric acid.
Chlorination: Phosphorus oxychloride is used to chlorinate the cyclized product.
Hydrazination: Finally, hydrazine hydrate is added to introduce the hydrazino group, yielding this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions: 2-Hydrazino-4-methylquinoline undergoes various chemical reactions, including:
Condensation Reactions: It reacts with acetylacetone to form 3,5-dimethyl-1-(4-methylquinolino)-pyrazole.
Substitution Reactions: The hydrazino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Condensation: Acetylacetone is commonly used in condensation reactions.
Substitution: Various electrophiles can be used to substitute the hydrazino group.
Major Products:
Pyrazole Derivatives: Formed through condensation reactions.
Substituted Quinoline Derivatives: Formed through substitution reactions.
科学的研究の応用
2-Hydrazino-4-methylquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex heterocyclic compounds.
Biological Studies: Its derivatives are studied for their antibacterial, antifungal, and anticancer properties.
作用機序
The mechanism of action of 2-Hydrazino-4-methylquinoline and its derivatives involves interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, leading to their antibacterial and anticancer activities . The hydrazino group can also form reactive intermediates that interact with cellular components, disrupting normal cellular functions.
類似化合物との比較
2-Hydrazinoquinoline: Lacks the methyl group at the fourth position.
4-Methylquinoline: Lacks the hydrazino group at the second position.
2-Hydrazino-4-chloroquinoline: Has a chloro group instead of a methyl group at the fourth position.
Uniqueness: 2-Hydrazino-4-methylquinoline is unique due to the presence of both the hydrazino and methyl groups, which confer distinct chemical reactivity and biological activity.
特性
IUPAC Name |
(4-methylquinolin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7-6-10(13-11)12-9-5-3-2-4-8(7)9/h2-6H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDYBLAUDDQRAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355919 | |
| Record name | 2-hydrazino-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21703-52-6 | |
| Record name | 2-hydrazino-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydrazinyl-4-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical reactivity of 2-Hydrazino-4-methylquinoline with β-ketoaldehydes?
A1: this compound readily reacts with β-ketoaldehydes to form substituted pyrazole rings. This reaction proceeds through a condensation mechanism, ultimately leading to the formation of 2-(pyrazol-1-yl)-4-methylquinoline derivatives. [, ] Interestingly, a previous study incorrectly identified the structure of the product formed from the reaction between this compound and acetylacetone. [] This highlights the importance of careful structural elucidation in chemical synthesis.
Q2: How do steric effects influence the conformation of 2-(pyrazol-1-yl)-4-methylquinoline derivatives?
A2: Research indicates that the presence of substituents on the pyrazole ring, specifically at the 5-position, can significantly influence the molecule's preferred conformation. [] For instance, bulky groups like ethyl or isopropyl at the 5-position lead to steric hindrance. This results in a specific conformation around the C-2-N-1′ bond to minimize these steric interactions, as confirmed by AM1 Hamiltonian calculations. []
Q3: How is the structure of 2-(pyrazol-1-yl)-4-methylquinoline derivatives typically characterized?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy plays a crucial role in characterizing these compounds. Specifically, ¹H and ¹³C NMR chemical shifts provide valuable insights into the molecule's structure and conformation. [] By analyzing these chemical shifts, researchers can deduce information about the spatial arrangement of atoms within the molecule, further informed by the influence of steric effects. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
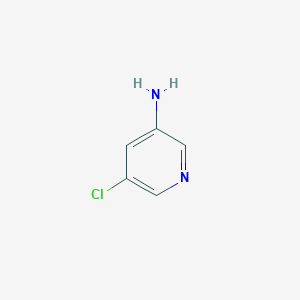
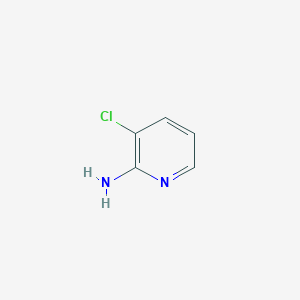
![ethyl N-[(4-methylphenyl)carbamothioyl]carbamate](/img/structure/B188173.png)

![6-Oxa-3-azabicyclo[3.1.1]heptane](/img/structure/B188176.png)

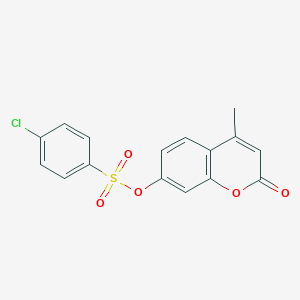
![3-Benzyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B188182.png)
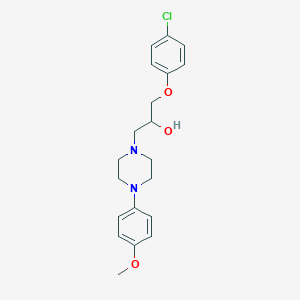
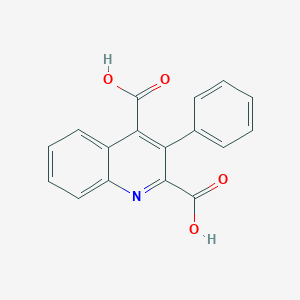

![3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B188189.png)


